molecular formula C16H18N2O2 B13873002 1-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one

1-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one

Cat. No.: B13873002
M. Wt: 270.33 g/mol
InChI Key: OJNSOKFLKPQSFX-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one is a heterocyclic compound that features an indazole core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the methoxyphenyl and methyl groups contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one typically involves the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione in boiling ethanol under acidic conditions. The reaction is carried out for several hours, resulting in the formation of the desired compound with high yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indazole derivatives.

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
  • 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

Comparison: 1-[(4-Methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one is unique due to its specific indazole core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C16H18N2O2/c1-11-3-8-15-14(16(11)19)9-17-18(15)10-12-4-6-13(20-2)7-5-12/h4-7,9,11H,3,8,10H2,1-2H3

InChI Key

OJNSOKFLKPQSFX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1=O)C=NN2CC3=CC=C(C=C3)OC

Origin of Product

United States

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